REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]([N+:12]([O-])=O)=[C:10]([N+:15]([O-])=O)[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]>CO.[Pd]>[CH3:1][O:2][C:3]1[C:11]([NH2:12])=[C:10]([NH2:15])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]
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Name
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2-methoxy-3,4-dinitrobenzoic acid
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Quantity
|
1 g
|
Type
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reactant
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Smiles
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COC1=C(C(=O)O)C=CC(=C1[N+](=O)[O-])[N+](=O)[O-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
placed in an ice bath
|
Type
|
FILTRATION
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Details
|
The reaction mixture was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a tan solid
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)O)C=CC(=C1N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |